molecular formula C17H11ClN2O2 B14192891 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-44-0

4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B14192891
CAS No.: 918138-44-0
M. Wt: 310.7 g/mol
InChI Key: ATQNXWZAOAMZIY-UHFFFAOYSA-N
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Description

4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves a multi-step process:

    Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.

    Coupling Reaction: The chloropyridinyl intermediate is then coupled with another pyridine derivative through a nucleophilic substitution reaction, forming the 5-[(5-chloropyridin-3-yl)oxy]pyridine intermediate.

    Aldehyde Introduction: Finally, the benzaldehyde group is introduced through a formylation reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.

    Reduction: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.

    Industrial Chemistry: The compound is used in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    4-{5-[(5-Bromopyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-{5-[(5-Methylpyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

  • The presence of the chloropyridinyl group in 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a unique profile for various applications.

Properties

CAS No.

918138-44-0

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

4-[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde

InChI

InChI=1S/C17H11ClN2O2/c18-15-6-17(10-20-8-15)22-16-5-14(7-19-9-16)13-3-1-12(11-21)2-4-13/h1-11H

InChI Key

ATQNXWZAOAMZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)OC3=CC(=CN=C3)Cl

Origin of Product

United States

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